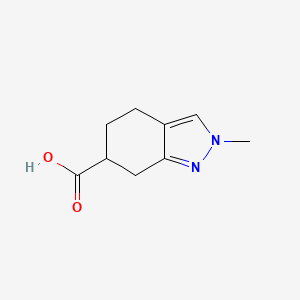

2-Methyl-4,5,6,7-tetrahydroindazole-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

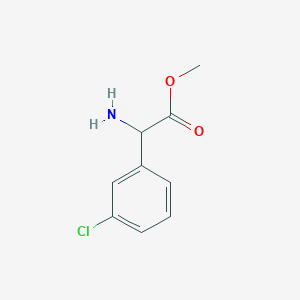

“2-Methyl-4,5,6,7-tetrahydroindazole-6-carboxylic acid” is a chemical compound with the molecular formula C9H12N2O2 . It belongs to the class of organic compounds known as indazoles, which are aromatic heterocyclic compounds containing a pyrazole ring fused to a benzene ring .

Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydro-1H-indazoles, which includes “2-Methyl-4,5,6,7-tetrahydroindazole-6-carboxylic acid”, involves two steps . The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give the final compounds .

Molecular Structure Analysis

The stereochemistry of a six-membered ring of the fused indazoles resembles that of keto esters . From the HMBC correlations, the indazole structure was confirmed as 1H-indazole . The structure of the compounds was elucidated by IR, mass, and one- and two-dimensional NMR spectra .

Chemical Reactions Analysis

The mechanism of the second step in the synthesis of 4,5,6,7-tetrahydro-1H-indazoles was different from the expected one . Dehydration was faster than cyclization, and the cyclic intermediates formed in the reaction course were unstable and easily underwent amido-imidol tautomerism, yielding stable 1H-indazoles .

Scientific Research Applications

-

Synthesis and Structural Analysis

- Field : Organic Chemistry

- Application : A new series of t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters has been synthesized .

- Method : The synthesis involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These were then treated with hydrazine hydrate in ethanol under reflux to give the final compounds .

- Results : The structure of the compounds was elucidated by IR, mass, and one- and two-dimensional NMR spectra .

-

Medicinal Applications

- Field : Medicinal Chemistry

- Application : Indazole, a structurally diverse nucleus, has a wide variety of biological properties, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

- Method : Various synthetic methods have been used to create indazole derivatives with these properties .

- Results : The specific results vary depending on the derivative and its intended use .

-

Functionalized Tetrahydroindole-Triazole Ensembles

- Field : Drug Discovery, Materials Science, and Chemical Biology

- Application : Functionalized tetrahydroindole-triazole ensembles have potential applications in drug discovery, materials science, and chemical biology.

- Method : The synthesis uses 2-ethynyl-4,5,6,7-tetrahydroindazoles, demonstrating the versatility of click chemistry.

- Results : The results of this synthesis are novel compounds with potential applications.

-

Synthesis of N-(2-Acylaminoaryl or 2-Acylamino Heteroarylmethyl) Thiazole-2-Carboxamides

- Field : Organic Chemistry

- Application : 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride is used as a reagent for the synthesis of N-(2-acylaminoaryl or 2-acylamino heteroarylmethyl) thiazole-2-carboxamides as antithrombotic drugs .

- Method : The specific synthetic methods are not provided in the source .

- Results : The synthesized compounds are used as antithrombotic drugs .

-

Synthesis of Diamide Derivatives (FXa Inhibitors)

- Field : Medicinal Chemistry

- Application : 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride can also be used as a reagent for the synthesis of diamide derivatives, which are FXa inhibitors .

- Method : The specific synthetic methods are not provided in the source .

- Results : The synthesized compounds are used as FXa inhibitors .

-

Functionalized Tetrahydroindole-Triazole Ensembles

- Field : Drug Discovery, Materials Science, and Chemical Biology

- Application : Functionalized tetrahydroindole-triazole ensembles have potential applications in drug discovery, materials science, and chemical biology.

- Method : The synthesis uses 2-ethynyl-4,5,6,7-tetrahydroindazoles, demonstrating the versatility of click chemistry.

- Results : The results of this synthesis are novel compounds with potential applications.

-

Synthesis of N-(2-Acylaminoaryl or 2-Acylamino Heteroarylmethyl) Thiazole-2-Carboxamides

- Field : Organic Chemistry

- Application : 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride is used as a reagent for the synthesis of N-(2-acylaminoaryl or 2-acylamino heteroarylmethyl) thiazole-2-carboxamides as antithrombotic drugs .

- Method : The specific synthetic methods are not provided in the source .

- Results : The synthesized compounds are used as antithrombotic drugs .

-

Synthesis of Diamide Derivatives (FXa Inhibitors)

- Field : Medicinal Chemistry

- Application : 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride can also be used as a reagent for the synthesis of diamide derivatives, which are FXa inhibitors .

- Method : The specific synthetic methods are not provided in the source .

- Results : The synthesized compounds are used as FXa inhibitors .

-

Functionalized Tetrahydroindole-Triazole Ensembles

- Field : Drug Discovery, Materials Science, and Chemical Biology

- Application : Functionalized tetrahydroindole-triazole ensembles have potential applications in drug discovery, materials science, and chemical biology.

- Method : The synthesis uses 2-ethynyl-4,5,6,7-tetrahydroindazoles, demonstrating the versatility of click chemistry.

- Results : The results of this synthesis are novel compounds with potential applications.

properties

IUPAC Name |

2-methyl-4,5,6,7-tetrahydroindazole-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11-5-7-3-2-6(9(12)13)4-8(7)10-11/h5-6H,2-4H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGSKPGCJUQLLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2CCC(CC2=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4,5,6,7-tetrahydroindazole-6-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Azepan-1-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2369959.png)

![N~4~-(4-methylphenyl)-1-phenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2369964.png)

![[2-(4-Fluorophenyl)-1,3-thiazolidin-3-yl]-(furan-3-yl)methanone](/img/structure/B2369965.png)

![N-(4-methylbenzyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2369976.png)

![5-Bromo-2-[[1-(oxolan-2-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2369977.png)

![2-(4-ethylpiperazine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2369981.png)